molecular formula C19H19ClN2O3 B5213072 methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate

methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate

カタログ番号 B5213072
分子量: 358.8 g/mol
InChIキー: RIRXMPXCYDUUCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate, also known as JNJ-31020028, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has been found to exhibit a range of biological activities. In

作用機序

Methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate acts as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. By blocking the D2 receptor, methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate decreases the activity of dopamine in the brain, leading to a reduction in symptoms associated with diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Biochemical and Physiological Effects:
methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to reduce the severity of motor symptoms in animal models of Parkinson's disease. Additionally, methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate has been shown to have anxiolytic and antipsychotic effects in animal models of schizophrenia.

実験室実験の利点と制限

Methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate has several advantages for lab experiments. It has high selectivity for the dopamine D2 receptor, making it a useful tool for studying the role of this receptor in various diseases. It also has good solubility in water, which makes it easy to administer to animals in preclinical studies. However, there are also some limitations to using methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels in the body. It also has poor blood-brain barrier penetration, which may limit its effectiveness in treating central nervous system disorders.

将来の方向性

There are several future directions for the study of methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate. One area of research is the development of more potent and selective dopamine D2 receptor antagonists for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research is the investigation of the potential use of methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate in clinical trials.

合成法

The synthesis of methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate involves the condensation of 4-chloro-3-nitrobenzoic acid with 2-(1H-isoquinolin-3-yl)acetic acid, followed by reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting amine is then acylated with methyl 4-chloro-3-aminobenzoate to yield the final product.

科学的研究の応用

Methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to act as a selective antagonist of the dopamine D2 receptor and has shown promising results in preclinical studies for the treatment of these diseases.

特性

IUPAC Name

methyl 4-chloro-3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-19(24)14-6-7-16(20)17(10-14)21-18(23)12-22-9-8-13-4-2-3-5-15(13)11-22/h2-7,10H,8-9,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRXMPXCYDUUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-chloro-3-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。